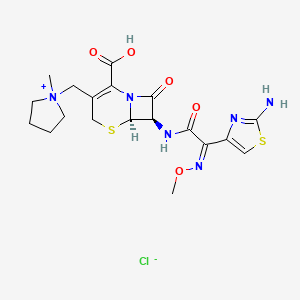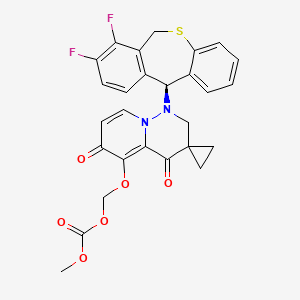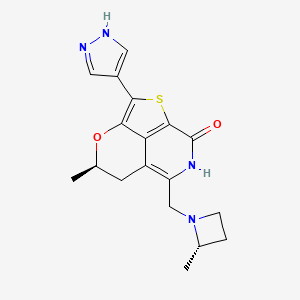
2-(tert-Butyl)-4-methoxyphenol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-methoxyphenol-d3 is a deuterated derivative of 2-(tert-Butyl)-4-methoxyphenol, commonly known as butylated hydroxyanisole (BHA). This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-methoxyphenol-d3 typically involves the deuteration of 2-(tert-Butyl)-4-methoxyphenol. This process can be achieved through catalytic hydrogen-deuterium exchange reactions. Common catalysts used in this process include palladium on carbon (Pd/C) and platinum oxide (PtO2). The reaction is usually carried out under mild conditions, with deuterium gas (D2) as the deuterium source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to facilitate the hydrogen-deuterium exchange reaction efficiently. The purity of the final product is ensured through various purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-methoxyphenol-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl or methoxy groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
2-(tert-Butyl)-4-methoxyphenol-d3 is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Acts as an antioxidant in various industrial applications, including food preservation and polymer stabilization.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-methoxyphenol-d3 involves its antioxidant properties. The compound donates hydrogen atoms (or deuterium atoms in this case) to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved are primarily those related to oxidative stress and antioxidant defense mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenol: Another antioxidant with similar properties but different steric hindrance.
2,6-Di-tert-butylphenol: Widely used as an antioxidant in industrial applications.
tert-Butylhydroquinone (TBHQ): A related compound with potent antioxidant properties.
Uniqueness
2-(tert-Butyl)-4-methoxyphenol-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing. This property allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with non-deuterated analogs.
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
183.26 g/mol |
IUPAC Name |
2-tert-butyl-4-(trideuteriomethoxy)phenol |
InChI |
InChI=1S/C11H16O2/c1-11(2,3)9-7-8(13-4)5-6-10(9)12/h5-7,12H,1-4H3/i4D3 |
InChI Key |
MRBKEAMVRSLQPH-GKOSEXJESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


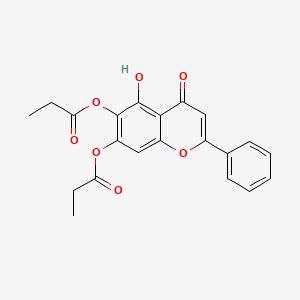
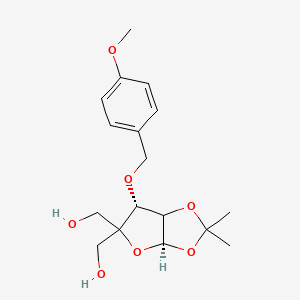
![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)



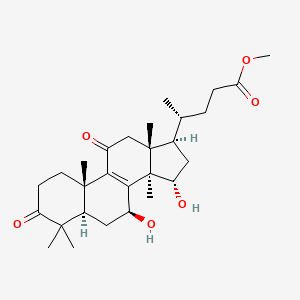

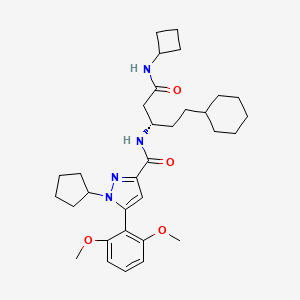
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
